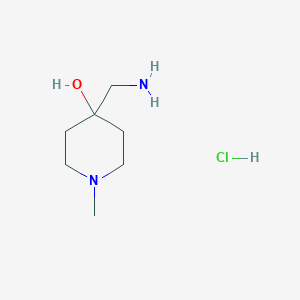
4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves complex chemical reactions. For instance, a series of 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs were identified as ligands for nociceptin receptors, indicating the chemical's utility in receptor binding studies (Ho et al., 2007). Another synthesis method employs isonipecotate as a starting material and involves Curtius rearrangement, demonstrating the compound's versatility in chemical synthesis (Jiang et al., 2004).
Molecular Structure Analysis
Studies on molecular structure, such as crystal and Hirshfeld surface analysis, shed light on the compound's crystalline nature and intermolecular interactions (Gümüş et al., 2022). The conformation of the piperidine ring has been explored, showing interactions between axial hydroxyl groups and axial methyl groups (Cygler et al., 1980).
Chemical Reactions and Properties
Chemical reactions involving 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride showcase its reactivity and potential for creating bioactive compounds, as seen in the synthesis of CCR5 antagonists, highlighting the chemical's importance in medicinal chemistry (Jiang et al., 2004).
Physical Properties Analysis
The physical properties of piperidine derivatives have been characterized through various spectroscopic methods, providing insights into their vibrational spectra and molecular dynamics. For instance, the molecular structure, vibrational spectroscopic, DFT, and molecular docking studies of specific derivatives elucidate their interaction potentials and structural stability (Wu et al., 2022).
Chemical Properties Analysis
Analyzing the chemical properties involves examining the compound's reactivity and stability under different conditions. The synthesis and properties of oligo-N-4-aminopyridine and its oligomer–metal complexes demonstrate the compound's utility in developing materials with potential antibacterial properties (Kaya & Koyuncu, 2003).
Applications De Recherche Scientifique
- Specific Scientific Field: Solar Energy, specifically in the development of Perovskite Solar Cells .
- Summary of the Application: This compound is used as an additive in the fabrication of perovskite solar cells. It helps to improve the efficiency and stability of these cells .
- Results or Outcomes: The addition of this compound resulted in an increase in the efficiency of the solar cells. Specifically, the power conversion efficiency (PCE) increased from 20.15% to 23.52%. Additionally, the use of this compound improved the stability of the solar cells .
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential areas for future research, such as new synthetic routes, potential applications, and modifications to the compound that might enhance its properties.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
4-(aminomethyl)-1-methylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9-4-2-7(10,6-8)3-5-9;/h10H,2-6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTPMBZCYFICBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride | |
CAS RN |
168818-68-6 |
Source


|
| Record name | 4-Piperidinol, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168818-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)
![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)



![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)



![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)